4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Overview
Description
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is a chemical compound that features a benzaldehyde group substituted with a thiazole ring and a tert-butyl group
Mechanism of Action
Target of Action
It is known to be an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds .
Mode of Action
It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .
Biochemical Pathways
It is suitable for use in a kinetic study to evaluate the kinetic constants (ki) for inhibition of mushroom tyrosinase by 4-substituted benzaldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Formylation: The final step involves the formylation of the benzene ring, which can be achieved through the Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzoic acid.
Reduction: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzyl alcohol.
Substitution: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-nitrobenzaldehyde.
Scientific Research Applications
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzaldehyde: Lacks the thiazole ring, making it less versatile in terms of biological activity.
4-(1,1-Dimethylethyl)benzaldehyde: Similar structure but without the thiazole ring, limiting its applications in medicinal chemistry.
4-tert-Butyl-2-thiazolylbenzaldehyde: A closely related compound with similar properties but different substitution patterns.
Uniqueness
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is unique due to the presence of both the thiazole ring and the tert-butyl group, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKIVYFYAIKVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381164 | |
Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-78-5 | |
Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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